(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid is a highly fluorinated compound known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid typically involves the reaction of a fluorinated alkyl iodide with a phosphonic acid derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic acid group. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. Purification is typically achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid is used as a surface-modifying agent to impart hydrophobicity and chemical resistance to various materials. It is also employed in the synthesis of fluorinated polymers and copolymers.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological membranes and proteins. Its unique properties make it a valuable tool for investigating membrane permeability and protein-lipid interactions.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable, hydrophobic coatings can enhance the bioavailability and stability of certain pharmaceuticals.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its high thermal stability and chemical resistance make it suitable for applications in harsh environments, such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated alkyl chain provides a non-polar surface that can interact with hydrophobic regions of proteins and membranes, altering their structure and function. The phosphonic acid group can form hydrogen bonds with polar groups, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate): Known for its use in coatings and surface treatments due to its hydrophobic properties.
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate): Used in the synthesis of fluorinated polymers with applications in various industries.
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl)phosphonic acid stands out due to its combination of a highly fluorinated alkyl chain and a phosphonic acid group. This unique structure imparts exceptional hydrophobicity, thermal stability, and chemical resistance, making it suitable for a wide range of applications in science and industry.
Properties
CAS No. |
147290-12-8 |
---|---|
Molecular Formula |
C14H6F25O3P |
Molecular Weight |
728.13 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecylphosphonic acid |
InChI |
InChI=1S/C14H6F25O3P/c15-3(16,1-2-43(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2,(H2,40,41,42) |
InChI Key |
DKOGAQUJJHTCEE-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.